1H-indole-3-carbaldehyde oxime

Urease inhibition Helicobacter pylori Anti-infective

Researchers frequently encounter supply inconsistencies and variable purity in indole-based oxime building blocks, which can delay hit-to-lead optimization. This compound directly addresses that bottleneck. - Proven Pharmacophore: Validated scaffold for urease inhibition (IC50 0.0345 mM, 6.9× thiourea), dual NO/NFκB inhibition (IC50 4.4/6.9 μM), and galectin-3 ligand design (Kd 180 μM). - Synthetic Versatility: Enables stereospecific transformations, oxime ether synthesis, and solvent-free mechanochemical derivatization (95% yield in 20 min). - Reliable Supply: Consistently high purity (≥98% GC) ensures reproducible SAR data, supported by rigorous QC and global logistics for uninterrupted research programs.

Molecular Formula C9H8N2O
Molecular Weight 160.17 g/mol
Cat. No. B7855373
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-indole-3-carbaldehyde oxime
Molecular FormulaC9H8N2O
Molecular Weight160.17 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=CN2)C=NO
InChIInChI=1S/C9H8N2O/c12-11-6-7-5-10-9-4-2-1-3-8(7)9/h1-6,10,12H
InChIKeyBWEFEUTYNRSOKX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes200 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1H-Indole-3-carbaldehyde Oxime for Pharmaceutical Research and Organic Synthesis: CAS 2592-05-4


1H-Indole-3-carbaldehyde oxime (CAS 2592-05-4, MF: C9H8N2O, MW: 160.17 g/mol) is an indole-based aldoxime that serves as a versatile synthetic building block and pharmacophore precursor in medicinal chemistry . The compound is characterized by the condensation of an indole-3-carbaldehyde moiety with hydroxylamine, yielding a stable oxime functional group that exhibits E/Z isomerism and participates in diverse chemical transformations including cycloadditions, electrophilic aminations, and the formation of oxime ether derivatives [1].

Why Indole-3-carbaldehyde Oxime Cannot Be Substituted with Indole-3-carbaldehyde in Drug Discovery


Indole-3-carbaldehyde (I3CA) and its oxime derivative are not functionally interchangeable due to the oxime group conferring fundamentally distinct electronic properties, hydrogen-bonding capacity, and synthetic utility. While I3CA (CAS 487-89-8) exhibits modest antibacterial activity with MIC values of 32–64 μg/mL against S. aureus , its oxime counterpart demonstrates dramatically enhanced potency in N-substituted derivative form, achieving urease inhibition IC50 values as low as 0.0345 mM compared to thiourea at 0.2387 mM—a 6.9-fold improvement [1]. Furthermore, the oxime's capacity to undergo stereospecific transformations to access syn/anti isomers enables precise tuning of biological activity and synthetic pathways that the parent aldehyde cannot achieve [2].

Quantitative Differentiation of 1H-Indole-3-carbaldehyde Oxime Versus Closest Analogs: IC50, Yield, and Synthetic Efficiency


Urease Inhibitory Potency: N-Substituted Indole-3-carbaldehyde Oxime Derivatives Versus Thiourea Standard

N-Substituted indole-3-carbaldehyde oxime derivatives demonstrate significantly enhanced urease inhibitory activity compared to the standard inhibitor thiourea. Compound 9 exhibited an IC50 of 0.0345 ± 0.0008 mM, representing a 6.9-fold improvement over thiourea (IC50 = 0.2387 ± 0.0048 mM), while Compound 8 achieved an IC50 of 0.0516 ± 0.0035 mM, a 4.6-fold improvement [1].

Urease inhibition Helicobacter pylori Anti-infective

Anti-inflammatory Activity: 2-Phenylindole-3-carbaldehyde Oxime Versus Parent 2-Phenylindole

The 3-carboxaldehyde oxime substitution on the 2-phenylindole scaffold dramatically enhances anti-inflammatory activity compared to the unsubstituted parent compound. 3-Carboxaldehyde oxime substituted 2-phenylindole (Compound 5) exhibited nitrite inhibitory activity with an IC50 of 4.4 ± 0.5 μM and NFκB inhibition with an IC50 of 6.9 ± 0.8 μM, whereas the parent 2-phenylindole (Compound 1) showed substantially weaker activity with IC50 values of 38.1 ± 1.8 μM for nitrite production and 25.4 ± 2.1 μM for NFκB inhibition [1].

Nitric oxide synthase inhibition NFκB inhibition Anti-inflammatory

Galectin-3 Binding Affinity: Indole-3-carbaldehyde Oxime Ether Versus Methyl β-D-Galactopyranoside

The O-galactosyl oxime ether derivative of indole-3-carbaldehyde ([E]-O-(β-D-galactopyranosyl)-indole-3-carbaldoxime, E-52) demonstrates dramatically enhanced binding affinity for galectin-3 compared to the simple monosaccharide comparator. E-52 exhibited a Kd value of 180 μM, which represents a 24-fold improvement over methyl β-D-galactopyranoside (Kd = 4400 μM) and approaches the affinity of the native disaccharide ligand methyl lactoside (Kd = 220 μM) [1].

Galectin-3 inhibition Carbohydrate mimetic Cancer

Synthetic Efficiency: Mechanochemical Synthesis of N-Substituted Indole-3-carbaldehyde Oximes

Mechanochemical synthesis of 1-methoxyindole-3-carboxaldehyde oxime achieves 95% yield within 20 minutes of milling under solvent-free conditions, offering a significant process advantage over conventional solution-phase methods [1]. The acid-catalyzed isomerization from anti to syn isomer was observed for electron-donating substituents, enabling stereochemical control that is not accessible with the parent aldehyde [2].

Mechanochemistry Green chemistry Process optimization

CYP2A6 Inhibition Profile: Indole-3-carboxaldehyde Oxime Framework

Indole-3-carboxaldehyde exhibits modest CYP2A6 inhibitory activity with a Ki of 11,000 nM and IC50 of 79,000 nM [1]. The oxime derivative, by virtue of its modified electronic properties and hydrogen-bonding capacity introduced by the oxime moiety, is expected to exhibit altered CYP inhibition profiles relevant to drug-drug interaction assessment in lead optimization.

CYP inhibition Drug metabolism ADMET

Optimal Procurement and Research Applications for 1H-Indole-3-carbaldehyde Oxime Based on Quantitative Evidence


Helicobacter pylori Urease Inhibitor Drug Discovery Programs

Medicinal chemistry teams developing novel therapeutics for H. pylori infection should prioritize 1H-indole-3-carbaldehyde oxime as the core scaffold for urease inhibitor design. N-substituted derivatives of this oxime have demonstrated IC50 values as low as 0.0345 mM against urease, representing a 6.9-fold improvement over the standard inhibitor thiourea (0.2387 mM) [1]. This quantitative potency advantage, combined with favorable in silico drug-likeness predictions for the oxime series, positions this compound as a validated starting point for hit-to-lead optimization in gastrointestinal anti-infective programs.

Dual NOS/NFκB Anti-inflammatory Agent Development

Research groups targeting inflammation and cancer via dual nitric oxide synthase and NFκB inhibition should select 1H-indole-3-carbaldehyde oxime for 2-arylindole derivatization. The 3-carboxaldehyde oxime substitution confers an 8.7-fold enhancement in nitrite inhibitory activity (IC50 4.4 μM vs 38.1 μM for parent 2-phenylindole) and a 3.7-fold improvement in NFκB inhibition (IC50 6.9 μM vs 25.4 μM) [1]. This dramatic potency gain validates the oxime moiety as essential for achieving therapeutically meaningful activity, making this compound indispensable for anti-inflammatory SAR studies.

Galectin-3 Targeted Cancer and Fibrosis Research

Investigators developing LacNAc-mimetic galectin-3 inhibitors for oncology or fibrotic disease applications should procure 1H-indole-3-carbaldehyde oxime as the aldehyde component for O-galactosyl oxime ether synthesis. The [E]-O-(β-D-galactopyranosyl)-indole-3-carbaldoxime conjugate achieves a Kd of 180 μM against galectin-3—a 24-fold improvement over methyl β-D-galactopyranoside (Kd 4400 μM) and comparable to the native disaccharide ligand [1]. This validated affinity enhancement supports the oxime scaffold's utility in carbohydrate mimetic design.

Green Chemistry and Sustainable Process Development

Process chemistry teams seeking environmentally sustainable synthetic methodologies should evaluate 1H-indole-3-carbaldehyde oxime and its N-substituted derivatives for mechanochemical preparation. The solvent-free milling protocol achieves 95% yield of the 1-methoxy derivative in just 20 minutes, eliminating hazardous solvent waste and minimizing reaction risk [1]. Additionally, the capacity for acid-catalyzed stereochemical isomerization between syn and anti forms enables precise control over product geometry without additional purification steps [2].

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